Dichlorobutene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dichlorobutene is a useful research compound. Its molecular formula is C4H6Cl2 and its molecular weight is 124.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

1.1 Production of Tetrachlorobutane

Dichlorobutene serves as a precursor in the chlorination process to produce meso-1,2,3,4-tetrachlorobutane. This compound is significant for synthesizing 2,3-dichloro-1,3-butadiene, which can undergo homopolymerization or copolymerization to yield valuable materials such as synthetic rubbers. The chlorination process typically involves the reaction of trans-1,4-dichloro-2-butene with chlorine under controlled conditions to maximize yield and minimize by-products .

| Process | Yield | Conditions |

|---|---|---|

| Chlorination of trans-Dichlorobutene | ~97.5% conversion | 70-75°C, with free-radical inhibitors |

1.2 Synthesis of Polymers

The derivatives of this compound are utilized in the synthesis of polymers that exhibit enhanced mechanical properties. For instance, the incorporation of dichlorobutane into polymer matrices has been shown to improve tensile strength and interfacial shear strength in composites .

Material Science Applications

2.1 Surface Modification of Fibers

Recent studies have demonstrated that dichlorobutane can modify the surface properties of aramid fibers. The treatment with dichlorobutane leads to increased surface roughness and energy, enhancing the mechanical properties of the fibers significantly. This is achieved through a grafting process that improves the fiber's compatibility with epoxy resins .

| Modification Technique | Outcome | Measurement Method |

|---|---|---|

| Grafting with 1,4-Dichlorobutane | Increased tensile strength by 24.3% | SEM and XRD analysis |

Environmental Studies

3.1 Soil Degradation and Toxicity Assessment

This compound's environmental impact has been studied extensively. Hydrolysis studies indicate a half-life of approximately 3 hours at 25°C, suggesting rapid degradation in soil environments . Additionally, toxicity assessments have shown that repeated exposure to this compound can lead to significant organ weight changes in animal models, particularly affecting the liver and kidneys .

| Environmental Parameter | Value | Study Reference |

|---|---|---|

| Hydrolysis Half-Life | ~3 hours | |

| NOAEL for Repeated Dose Toxicity | 300 mg/kg/day |

Toxicological Insights

This compound exhibits moderate toxicity levels; for instance, the LD50 value for oral exposure in rats is reported at approximately 3420 mg/kg . Long-term inhalation studies have indicated potential carcinogenic effects associated with certain isomers of this compound . These findings underscore the importance of handling this compound with caution in industrial applications.

化学反应分析

Dehydrohalogenation and Chloroprene Production

3,4-DCB undergoes HCl elimination to form chloroprene (2-chloro-1,3-butadiene), a critical monomer for synthetic rubber. The reaction proceeds under basic conditions at elevated temperatures:

CH2=CH−CHCl−CH2ClΔ,baseCH2=CH−CCl=CH2+2HCl

Key industrial conditions :

-

Temperature: 100–150°C

-

Catalysts: Quaternary ammonium salts or metal oxides

Elimination Pathways in Basic Media

Reactions with strong bases like sodium amide (NaNH2) reveal competing elimination mechanisms:

Mechanistic Competition

| Factor | Pathway I (1,3-Butadiene) | Pathway II (2-Butyne) |

|---|---|---|

| Kinetic Control | Less favored | Favored (low temp) |

| Thermodynamic Control | Favored (stability) | Less favored |

| Acidity of β-H | Lower | Higher (Cl proximity) |

Experimental data from analogous vicinal dihalides (e.g., 2,3-dibromobutane) shows alkynes dominate under kinetic conditions (liquid ammonia, −33°C) . For 3,4-DCB, steric hindrance and sp3 vs. sp2 hybridization further favor alkyne formation .

Industrial and Environmental Considerations

-

Chloroprene Production : 3,4-DCB is a key intermediate, with global demand driven by neoprene manufacturing .

-

Toxicological Profile :

Reaction conditions are optimized to minimize hazardous byproducts like 1-chloro-1,3-butadiene, which is genotoxic .

This synthesis of experimental and industrial data underscores 3,4-DCB’s dual role as a versatile synthetic intermediate and a compound requiring careful handling due to its reactive and toxic nature.

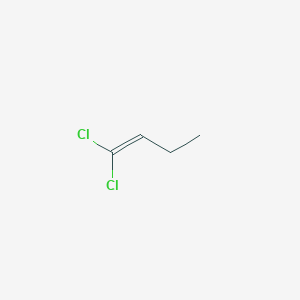

属性

CAS 编号 |

11069-19-5 |

|---|---|

分子式 |

C4H6Cl2 |

分子量 |

124.99 g/mol |

IUPAC 名称 |

1,1-dichlorobut-1-ene |

InChI |

InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h3H,2H2,1H3 |

InChI 键 |

UAZUEJTXWAXSMA-UHFFFAOYSA-N |

SMILES |

CCC=C(Cl)Cl |

规范 SMILES |

CCC=C(Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。